4-Methyl-2-(oxolan-3-yloxy)-1,3-thiazole
Description
Properties
IUPAC Name |
4-methyl-2-(oxolan-3-yloxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-5-12-8(9-6)11-7-2-3-10-4-7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAJNLVAIKMBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 2 and 4 of the thiazole ring critically influence molecular properties. Key analogs include:
Notes:
Key Observations :
Structural and Crystallographic Insights
- Isostructural analogs : Compounds like 4-(4-fluorophenyl)-2-(triazolyl)thiazoles exhibit planar conformations except for perpendicularly oriented fluorophenyl groups, suggesting flexibility in binding .
- Crystallization : Thiazoles with bulky substituents (e.g., oxolane) may form triclinic crystals with multiple independent molecules per unit cell, as observed in fluorophenyl-thiazole derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-2-(oxolan-3-yloxy)-1,3-thiazole, and how can reaction conditions be optimized for yield?
- Methodology : Cyclocondensation reactions are commonly employed for thiazole derivatives. For example, S,N-binucleophiles (e.g., thioureas) react with dielectrophilic synthons like 2-chloroacetylacetone under reflux in polar aprotic solvents (e.g., DMSO). Yield optimization involves varying reaction time (e.g., 18 hours for hydrazide derivatives), temperature, and solvent choice. Post-synthesis purification via recrystallization (e.g., water-ethanol mixtures) is critical .
- Characterization : Confirm structure using -NMR (e.g., thiazole proton signals at δ 7.2–8.0 ppm), -NMR, and FT-IR (e.g., C-S stretching at ~650 cm). Elemental analysis (C, H, N) should match theoretical values within ±0.3% .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or substituent orientation?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include resolving the oxolane ring puckering and thiazole planarity. High-resolution data (>1.0 Å) minimize errors in electron density maps. For unstable crystals, low-temperature (e.g., 100 K) data collection is advised .
Q. What analytical techniques are suitable for assessing purity and stability under varying pH/temperature?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm for thiazoles) and reverse-phase C18 columns. Compare retention times against standards .
- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis or oxidation products (e.g., sulfoxides) indicate susceptibility to aqueous or oxidative conditions .
Advanced Research Questions
Q. How does the oxolane substituent influence electronic properties and reactivity in nucleophilic aromatic substitution (NAS)?
- Methodology : Computational studies (DFT) can map electron density distributions. Experimentally, compare reaction rates with/without the oxolane group using model electrophiles (e.g., iodomethane). The oxolane’s electron-donating ether oxygen may activate the thiazole ring for NAS at C-5 .
- Data Interpretation : Contrast Hammett σ values for oxolane vs. non-oxolane analogs. Higher σ− values indicate enhanced electrophilicity at reactive sites .
Q. What strategies address contradictory bioactivity data in kinase inhibition assays (e.g., IC variability across studies)?
- Methodology :
- Assay Validation : Use standardized protocols (e.g., ATP concentration, incubation time). Test against positive controls (e.g., dasatinib for BCR-ABL inhibition) .
- Structural Confounders : Verify compound integrity post-assay via LC-MS. Impurities (e.g., hydrolyzed oxolane) may skew results.
- Cellular vs. Enzymatic Assays : Compare cell-free kinase assays (pure enzyme) with cell-based assays to differentiate membrane permeability effects from intrinsic activity .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic profiles?
- Methodology :
- Modification Sites : Replace oxolane with other heterocycles (e.g., tetrahydrothiophene) to alter lipophilicity (clogP). Use LogP calculations (e.g., XLogP3) to predict blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxolane ring oxidation). Introduce fluorine at vulnerable positions to block CYP450-mediated degradation .
Q. What mechanistic insights explain the compound’s selectivity for lipid vs. protein kinases?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PI3Kα vs. CDK1). Key interactions: Thiazole sulfur with hinge-region residues (e.g., Met-804 in PI3Kα) .
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). Selectivity scores (≥10-fold IC difference) highlight preferential targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
